N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid
CAS No.: 192726-06-0
Cat. No.: VC0071601
Molecular Formula: C32H45N5O6
Molecular Weight: 595.741
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192726-06-0 |
|---|---|
| Molecular Formula | C32H45N5O6 |
| Molecular Weight | 595.741 |
| IUPAC Name | (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C27H38N4O3.C5H7NO3/c1-19(2)25(31-15-9-14-29-27(31)34)26(33)30-22(16-20-10-5-3-6-11-20)18-24(32)23(28)17-21-12-7-4-8-13-21;7-4-2-1-3(6-4)5(8)9/h3-8,10-13,19,22-25,32H,9,14-18,28H2,1-2H3,(H,29,34)(H,30,33);3H,1-2H2,(H,6,7)(H,8,9)/t22-,23-,24-,25-;3-/m00/s1 |
| Standard InChI Key | XTNBASMLUMHKST-JBINCMMUSA-N |
| SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)N3CCCNC3=O.C1CC(=O)NC1C(=O)O |
Introduction
Physical and Chemical Properties
The physical and chemical properties of N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid provide important insights into its behavior and potential applications. These properties are crucial for understanding how the compound might interact with biological systems, how it can be formulated in pharmaceutical preparations, and how it can be handled and stored.
Basic Physical Properties
The following table summarizes the key physical properties of the compound:
The lack of data regarding the compound's melting point, boiling point, and other physical characteristics indicates limited experimental characterization in the available literature. These gaps highlight opportunities for further research to fully characterize the compound's physical properties .
Chemical Properties and Reactivity
The chemical properties of this compound are influenced by its functional groups and molecular structure. The Polar Surface Area (PSA) of 174.09 suggests considerable polarity, which impacts its membrane permeability and bioavailability . This relatively high PSA value indicates that the compound may have limited ability to cross cell membranes passively, including the blood-brain barrier.
The LogP value of 3.51110 indicates moderate lipophilicity, suggesting a balance between water solubility and lipid solubility . This property is particularly important for pharmaceutical compounds, as it influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The moderate LogP value suggests that the compound might have reasonable oral bioavailability while maintaining some aqueous solubility.
The compound's reactivity profile is likely dominated by its functional groups:
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The amino group can participate in nucleophilic reactions and form salts with acids
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The hydroxyl group can undergo esterification and oxidation reactions
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The amide bonds are relatively stable but can be hydrolyzed under harsh conditions
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The carboxylic acid group can form esters, amides, and salts
Nomenclature and Identifiers
The compound is known by several names and identifiers in chemical databases and literature. Understanding these alternative designations is important for comprehensive literature searches and proper identification in research and commercial contexts.
Systematic and Alternative Names
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(S)-N-((2S,4S,5S)-5-AMino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-Methyl-2-(2-oxotetrahydropyriMidin-1(2H)-yl)butanaMide coMpd with (S)-5-oxopyrrolidine-2-carboxylic acid
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N-(4-Amino-1-Benzyl-3-Hydroxy-5-Phenyl-Pentyl)-3-Methyl-2-(2-Oxo-Tetrahydro-Pyrimidin-1-Yl)-Butyramide,Compound With 5-Oxopyrrolidine-2-Carboxylic Acid
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 192726-06-0 |
| Molecular Formula | C32H45N5O6 |
| InChI | Not provided in search results |
| SMILES Notation | Not provided in search results |
| PubChem ID | Related to 54717616 (based on structural similarity) |
The CAS Registry Number (192726-06-0) serves as a unique identifier for this compound in chemical databases and literature, facilitating accurate identification despite the complexity of its name .
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